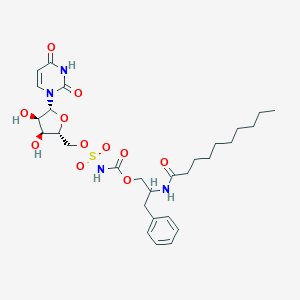
PP-55
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a uridine moiety linked to a decanoylamino-phenylpropyloxycarbonyl group through a sulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Uridine: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Coupling Reaction: The protected uridine is coupled with 2-decanoylamino-3-phenylpropyloxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The coupled product is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the uridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine
- 5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)cytidine
Uniqueness
5’-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyl linkage and the presence of the decanoylamino-phenylpropyloxycarbonyl group differentiate it from other similar compounds, potentially leading to unique interactions and effects.
Properties
CAS No. |
149970-64-9 |
|---|---|
Molecular Formula |
C29H42N4O11S |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[2-(decanoylamino)-3-phenylpropyl] N-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C29H42N4O11S/c1-2-3-4-5-6-7-11-14-23(34)30-21(17-20-12-9-8-10-13-20)18-42-29(39)32-45(40,41)43-19-22-25(36)26(37)27(44-22)33-16-15-24(35)31-28(33)38/h8-10,12-13,15-16,21-22,25-27,36-37H,2-7,11,14,17-19H2,1H3,(H,30,34)(H,32,39)(H,31,35,38)/t21?,22-,25-,26-,27-/m1/s1 |
InChI Key |
UADKHKLHAYUHAB-UHFDHVSFSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Isomeric SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Key on ui other cas no. |
165307-53-9 |
Synonyms |
5'-O-(((2-decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine PP55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















